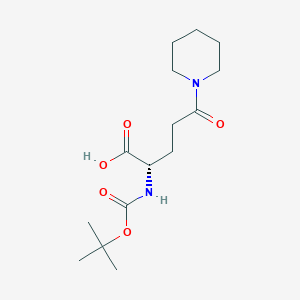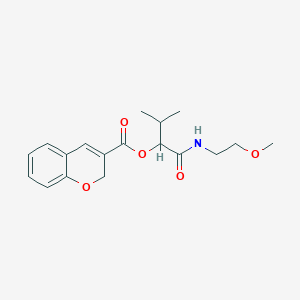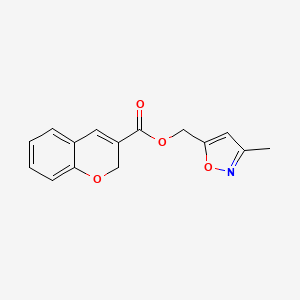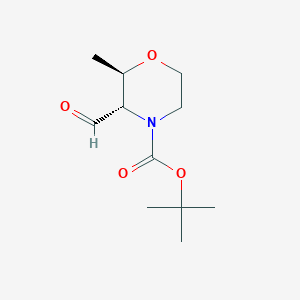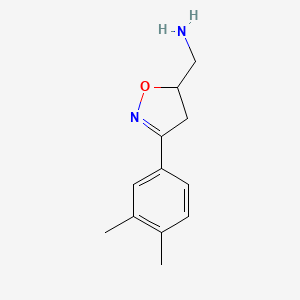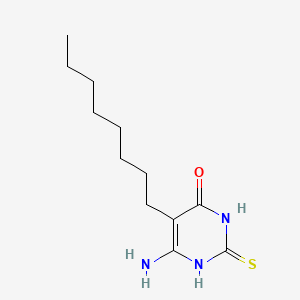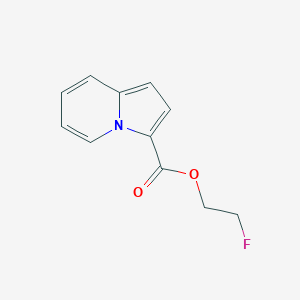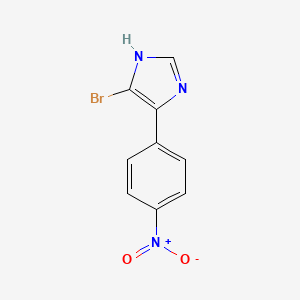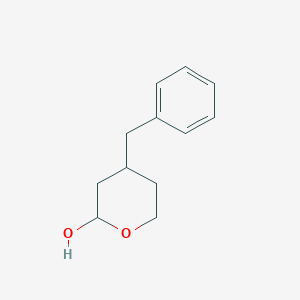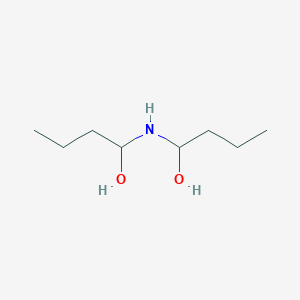
1,1'-Azanediylbis(butan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Azanediylbis(butan-1-ol) is an organic compound with the molecular formula C8H19NO2. It is also known by its systematic name, 4,4’-azanediyldibutan-1-ol. This compound is characterized by the presence of two butanol groups connected by an azanediyl (amine) linkage. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Azanediylbis(butan-1-ol) can be synthesized through the reaction of 1-butanol with ammonia or an amine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the azanediyl linkage.
Industrial Production Methods: In industrial settings, the production of 1,1’-Azanediylbis(butan-1-ol) involves the use of large-scale reactors where 1-butanol and ammonia are combined under high pressure and temperature. The reaction is monitored to ensure the complete conversion of the reactants to the desired product. The compound is then purified through distillation or other separation techniques to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Azanediylbis(butan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Butanal or butanoic acid.
Reduction: Butylamine or other amine derivatives.
Substitution: Butyl chloride or butyl bromide.
Scientific Research Applications
1,1’-Azanediylbis(butan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Azanediylbis(butan-1-ol) involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the azanediyl linkage can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1,1’-Iminobis(2-propanol): Similar structure but with propanol groups instead of butanol.
1,1’-Iminobis(methanol): Contains methanol groups instead of butanol.
1,1’-Iminobis(ethanol): Features ethanol groups instead of butanol.
Uniqueness: 1,1’-Azanediylbis(butan-1-ol) is unique due to its specific combination of butanol groups and azanediyl linkage, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds like 1,1’-Iminobis(methanol) or 1,1’-Iminobis(ethanol) results in different reactivity and solubility characteristics, making it suitable for specific applications in research and industry.
Properties
CAS No. |
112316-23-1 |
|---|---|
Molecular Formula |
C8H19NO2 |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(1-hydroxybutylamino)butan-1-ol |
InChI |
InChI=1S/C8H19NO2/c1-3-5-7(10)9-8(11)6-4-2/h7-11H,3-6H2,1-2H3 |
InChI Key |
FXUHVDMEVGQTQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(NC(CCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


